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Executive Summary

7-Hydroxyindolin-2-one (also known as 7-hydroxyoxindole) represents a critical
pharmacophore in medicinal chemistry, serving both as a primary metabolite of dopaminergic
agents (e.g., Ropinirole) and as a versatile scaffold for kinase inhibitor development. Its
physicochemical profile is defined by the interplay between the lipophilic indolinone core and
the hydrophilic phenolic hydroxyl group at the C7 position. This unique amphiphilic nature
dictates its solubility, membrane permeability, and binding affinity in biological systems.

This guide provides a rigorous technical analysis of 7-hydroxyindolin-2-one, synthesizing
experimental data with mechanistic insights to support researchers in drug discovery and
metabolite identification.

Molecular Identity & Structural Architecture

The molecule consists of a bicyclic 1,3-dihydro-2H-indol-2-one core substituted with a hydroxyl
group at the 7-position. This substitution pattern introduces an intramolecular hydrogen bond
donor/acceptor site adjacent to the lactam nitrogen, significantly influencing the molecule's pKa
and tautomeric stability.
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Parameter Data

IUPAC Name 7-Hydroxy-1,3-dihydro-2H-indol-2-one
Common Synonyms 7-Hydroxyoxindole; 7-Hydroxy-2-oxindole
CAS Registry Number 10238-74-1

Molecular Formula CsH7NO:2

Molecular Weight 149.15 g/mol

SMILES 0O=C1Cc2cccc(O)c2N1

GHBTZUIMOPVXAV-UHFFFAOYSA-N (Verify

InChl Ke
Y specific isomer)

Tautomeric Equilibrium

In solution, 7-hydroxyindolin-2-one exists primarily in the lactam (keto) form due to the
aromatic stability of the benzene ring and the strength of the amide bond. However, the lactim
(enol) tautomer is accessible, particularly under basic conditions or in specific protein binding
pockets where it may serve as a hydrogen bond donor/acceptor.

Lactim Form
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Figure 1: Tautomeric equilibrium favoring the lactam form under physiological conditions.

Physicochemical Parameters

The following data aggregates experimental and high-confidence predicted values. The C7-
hydroxyl group significantly lowers the LogP compared to unsubstituted oxindole (LogP ~1.7),
enhancing water solubility while maintaining sufficient lipophilicity for membrane permeation.

Property Value Condition/Note
Physical State Solid (Powder) Light beige to off-white
) ) High MP due to intermolecular
Melting Point > 200°C (Dec.) )
H-bonding
Boiling Point ~371°C Predicted at 760 mmHg
Solubility (Water) Low (< 1 mg/mL) Soluble in hot water
Solubility (O o) High DMSO, Methanol, Ethanol,
olubili rganic [
Y= J DMF
pKa (Phenol) 9.47 +0.20 Acidic dissociation of 7-OH
pKa (Lactam NH) >15 Very weak acid
LogP 0.97 Moderate Lipophilicity
Good oral bioavailability
Polar Surface Area 52.82 A2 _
predictor
H-Bond Donors 2 NH, OH
H-Bond Acceptors 2 C=0, OH

Biological Context & Metabolism[2][3][4][5]1[6][7]1[8]

7-Hydroxyindolin-2-one is biologically significant as the core scaffold of the major metabolite
of Ropinirole (Requip), a dopamine agonist used in Parkinson's disease. Ropinirole is
metabolized primarily by CYP1A2 to 7-hydroxyropinirole. Understanding the properties of the
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7-hydroxyindolin-2-one core is essential for predicting the metabolite's clearance and
potential off-target activity.

Metabolic Pathway Visualization
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Figure 2: Metabolic pathway of Ropinirole highlighting the formation of the 7-hydroxyindolin-2-
one core.

Experimental Protocols
Synthesis of 7-Hydroxyindolin-2-one

Objective: Preparation of high-purity reference standard from 7-methoxyindolin-2-one via
demethylation.

Reagents:

e 7-Methoxyindolin-2-one (Starting Material)
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e Boron Tribromide (BBrs) (1.0 M in CH2Cl2)
¢ Dichloromethane (DCM) (Anhydrous)

e Methanol (Quenching)

Protocol:

e Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add 7-methoxyindolin-
2-one (1.0 eq) and anhydrous DCM (10 mL/g). Cool to -78°C.

o Addition: Dropwise add BBrs (3.0 eq) over 20 minutes. The solution may turn dark red/brown.

e Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor
by TLC (Mobile Phase: 5% MeOH in DCM).

e Quenching: Cool to 0°C. Carefully add Methanol dropwise (Exothermic!).

o Workup: Evaporate solvents. Redissolve residue in EtOAc, wash with NaHCOs (sat.) and
Brine. Dry over MgSOa.

 Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography
(SiO2, Hexane:EtOAc gradient).

Analytical Characterization (HPLC-UV)

Objective: Purity assessment and identification.

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 um).
» Mobile Phase A: 0.1% Formic Acid in Water.

e Mobile Phase B: Acetonitrile.[1]

e Gradient: 5% B to 95% B over 10 minutes.

e Flow Rate: 1.0 mL/min.

o Detection: UV at 254 nm (aromatic) and 280 nm (phenol).
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o Retention Time: Expect elution earlier than the non-hydroxylated parent due to increased
polarity (LogP 0.97 vs 1.7).

Spectral Characteristics

To validate the identity of 7-hydroxyindolin-2-one, compare obtained spectra against these
reference markers:

e 'H NMR (DMSO-ds, 400 MHz):
o 0 9.0-10.0 ppm (s, 1H): Phenolic OH (broad, exchangeable).
o 6 10.0-10.5 ppm (s, 1H): Lactam NH.

o 0 6.7-6.9 ppm (m, 3H): Aromatic protons (H4, H5, H6). Look for the specific splitting
pattern of a 1,2,3-trisubstituted benzene (typically two doublets and a triplet, or
overlapping multiplets depending on resolution).

o 0 3.4-3.5 ppm (s, 2H): Methylene protons at C3 (Characteristic of the indolinone ring,
distinct from indole).

» IR Spectroscopy (ATR):
o 3200-3400 cm~—1: Broad OH/NH stretch.

o 1680-1700 cm~1: Strong Carbonyl (C=0) stretch (Lactam).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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